molecular formula C26H22N2O B12887586 N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine CAS No. 848137-02-0

N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine

Cat. No.: B12887586
CAS No.: 848137-02-0
M. Wt: 378.5 g/mol
InChI Key: YZSIHVBLXLDGCO-UHFFFAOYSA-N
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Description

N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is a complex organic compound that features both anthracene and quinoline moieties. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while quinoline is a heterocyclic aromatic organic compound with significant pharmacological activities. The combination of these two moieties in a single molecule offers unique properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine typically involves multiple steps, starting with the preparation of the anthracene and quinoline intermediates. One common method involves the reaction of 2-(anthracen-9-yl)ethanol with quinolin-8-amine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Both the anthracene and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products

    Oxidation: Anthraquinone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Halogenated or alkylated anthracene and quinoline derivatives

Scientific Research Applications

N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the photophysical properties of the anthracene moiety.

    Medicine: Explored for its pharmacological activities, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The anthracene moiety can intercalate into DNA, disrupting its function, while the quinoline moiety can inhibit enzyme activity by binding to the active site. These interactions can lead to various biological outcomes, such as cell death or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthracene-9-carboxylic acid.

    Quinoline Derivatives: Compounds like chloroquine and quinine.

Uniqueness

N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is unique due to the combination of anthracene and quinoline moieties in a single molecule. This combination imparts both photophysical properties and pharmacological activities, making it a versatile compound for various applications. The presence of both moieties allows for dual functionality, which is not commonly found in other similar compounds.

Properties

CAS No.

848137-02-0

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2-anthracen-9-ylethoxymethyl)quinolin-8-amine

InChI

InChI=1S/C26H22N2O/c1-3-11-22-20(7-1)17-21-8-2-4-12-23(21)24(22)14-16-29-18-28-25-13-5-9-19-10-6-15-27-26(19)25/h1-13,15,17,28H,14,16,18H2

InChI Key

YZSIHVBLXLDGCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCOCNC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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